Acide chlorogénique

Vue d'ensemble

Description

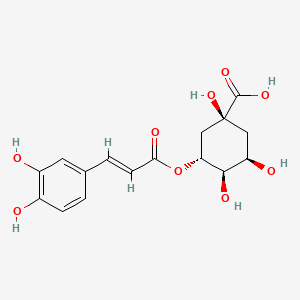

L'acide chlorogénique est un composé polyphénolique naturel présent dans diverses plantes, notamment les grains de café, les fruits et les légumes. Il s'agit d'un ester formé à partir de l'acide caféique et de l'acide quinique. Malgré son nom, l'this compound ne contient pas d'atomes de chlore ; son nom est dérivé de la couleur verte qu'il produit lorsqu'il est oxydé . L'this compound est connu pour ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes, ce qui en fait un composé d'intérêt majeur dans divers domaines de la recherche et de l'industrie .

Applications De Recherche Scientifique

L'acide chlorogénique a un large éventail d'applications en recherche scientifique, notamment :

Biologie : Investigué pour son rôle dans le métabolisme et les mécanismes de défense des plantes.

Industrie : Utilisé dans l'industrie alimentaire et des boissons comme antioxydant et conservateur naturel.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : L'this compound piège les radicaux libres et inhibe le stress oxydant en donnant des atomes d'hydrogène ou des électrons pour neutraliser les espèces réactives de l'oxygène.

Effets anti-inflammatoires : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la cyclooxygénase et la lipooxygénase.

Action antimicrobienne : L'this compound perturbe l'intégrité de la membrane cellulaire des bactéries, ce qui conduit à la lyse et à la mort cellulaire.

Régulation métabolique : Il module le métabolisme du glucose en inhibant des enzymes comme l'α-glucosidase et la glucose-6-phosphatase, et active les voies de la protéine kinase activée par l'AMP (AMPK).

Mécanisme D'action

Chlorogenic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Chlorogenic acid scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Action: Chlorogenic acid disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Metabolic Regulation: It modulates glucose metabolism by inhibiting enzymes like α-glucosidase and glucose-6-phosphatase, and activates AMP-activated protein kinase (AMPK) pathways.

Safety and Hazards

When handling CGA, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .

Cellular Effects

Chlorogenic acid exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .

Molecular Mechanism

Chlorogenic acid’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .

Temporal Effects in Laboratory Settings

It has been shown that chlorogenic acid has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .

Dosage Effects in Animal Models

In animal models, chlorogenic acid has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .

Metabolic Pathways

Chlorogenic acid is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .

Transport and Distribution

Chlorogenic acid is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that chlorogenic acid-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of chlorogenic acid to the mesenteric lymph nodes .

Subcellular Localization

It is known that chlorogenic acid can interact with various cellular components, including enzymes and proteins, to exert its effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide chlorogénique peut être synthétisé par estérification de l'acide caféique et de l'acide quinique. Cette réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de l'this compound pur .

Méthodes de production industrielle : La production industrielle d'this compound implique souvent l'extraction de sources naturelles, telles que les grains de café vert. Le processus d'extraction peut inclure des méthodes telles que l'extraction liquide sous pression, l'extraction assistée par ultrasons et l'extraction par solvants supramoléculaires. Ces méthodes visent à maximiser le rendement et la pureté de l'this compound tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : L'acide chlorogénique subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'estérification. Il est particulièrement sujet à l'oxydation, ce qui conduit à la formation de quinones et d'autres produits d'oxydation .

Réactifs et conditions courants :

Oxydation : L'this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : La réduction de l'this compound peut être obtenue en utilisant des agents réducteurs tels que le borohydrure de sodium.

Estérification : Les réactions d'estérification impliquent l'utilisation d'alcools et de catalyseurs acides pour former des esters de l'this compound.

Principaux produits formés :

Produits d'oxydation : Quinones et autres composés phénoliques.

Produits de réduction : Formes réduites de l'this compound avec des groupes fonctionnels modifiés.

Produits d'estérification : Divers esters en fonction de l'alcool utilisé dans la réaction.

Comparaison Avec Des Composés Similaires

L'acide chlorogénique appartient à un groupe plus large de composés polyphénoliques connus sous le nom d'hydroxycinnamates. Des composés similaires incluent :

Acide caféique : Un précurseur de l'this compound avec des propriétés antioxydantes similaires.

Acide férulique : Un autre hydroxycinnamate avec de forts effets antioxydants et anti-inflammatoires.

Acide néochlorogénique : Un isomère de l'this compound avec des activités biologiques similaires.

Acides isochlorogéniques (A, B et C) : Isomères avec plusieurs groupes d'acide caféique, présents dans le café et d'autres plantes.

L'this compound est unique en raison de sa présence répandue dans la nature et de sa diversité d'activités biologiques. Sa capacité à agir comme antioxydant, anti-inflammatoire et antimicrobien en fait un composé précieux dans divers domaines de la recherche et de l'industrie .

Propriétés

| { "Design of the Synthesis Pathway": "Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product can then be purified through column chromatography.", "Starting Materials": [ "Caffeic acid", "Quinic acid", "Sulfuric acid or hydrochloric acid", "Ethanol or methanol", "Water" ], "Reaction": [ "Dissolve caffeic acid and quinic acid in a mixture of ethanol or methanol and water", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and neutralize with sodium bicarbonate", "Extract the product with ethyl acetate or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product through column chromatography using a suitable solvent system" ] } | |

| 327-97-9 | |

Formule moléculaire |

C16H18O9 |

Poids moléculaire |

354.31 g/mol |

Nom IUPAC |

(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |

Clé InChI |

CWVRJTMFETXNAD-NCZKRNLISA-N |

SMILES isomérique |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES canonique |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Apparence |

White to light yellow solid powder. |

melting_point |

205 - 209 °C |

| 202650-88-2 327-97-9 |

|

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

40 mg/mL at 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

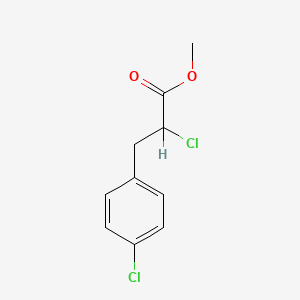

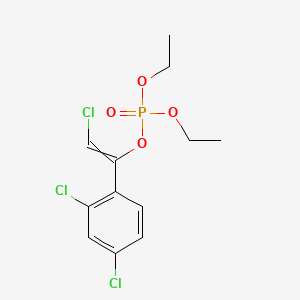

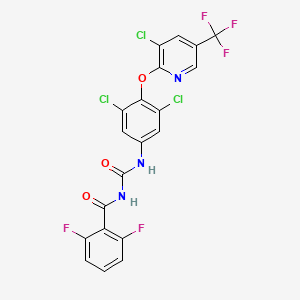

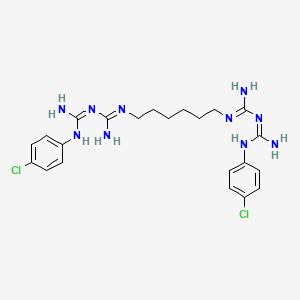

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)